molecular formula C50H81N4O15P B1668237 calyculin A CAS No. 101932-71-2

calyculin A

Cat. No. B1668237
M. Wt: 1009.2 g/mol
InChI Key: FKAWLXNLHHIHLA-YCBIHMBMSA-N
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Description

Calyculin A is a major cytotoxic compound isolated from the Japanese marine sponge Discodermia calyx . Its potent cytotoxicity is attributable to the specific inhibition of protein phosphatases 1 and 2A . It is also known for its higher membrane permeability .


Synthesis Analysis

The synthesis of calyculin A involves a highly diastereoselective IBr-induced iodocarbonate cyclization to introduce the C (21) stereocenter in epoxide . The synthesis also includes fragment unions exploiting the reaction of acyl anion equivalents with epoxides to construct masked advanced aldols .


Molecular Structure Analysis

The crystal structure of the catalytic subunit of the protein phosphatase 1 (PP1), PP1 gamma, in complex with calyculin A, was determined at 2.0 A resolution . Its unique structure, containing terminal nitrile, tetraene, 5,6-spiroacetal, phosphate, oxazole, and dimethylamino groups, represents a fairly sophisticated natural product structure exerting specific biological activity .


Chemical Reactions Analysis

Calyculin A is produced by a sponge symbiont through a notable phosphorylation-dephosphorylation mechanism to regulate toxicity . A phosphotransferase encoded in the gene cluster deactivated calyculin A to produce a newly discovered diphosphate, which was actually the biosynthetic end product .


Physical And Chemical Properties Analysis

Calyculin A has a molecular formula of C50H81N4O15P and a molecular weight of 1009.2 g/mol . It is a densely functionalized polyketide and nonribosomal peptide hybrid molecule .

Scientific Research Applications

Calyculin A is a major cytotoxic compound isolated from the Japanese marine sponge Discodermia calyx . It’s widely used in cell biology research as an inhibitor of type 1 and type 2A protein Ser/Thr phosphatases of the PPP family . Its potent cytotoxicity is attributable to the specific inhibition of protein phosphatases 1 and 2A .

  • Cytotoxicity Studies

    • Calyculin A is known for its potent cytotoxicity . It’s used in research to study the effects of cytotoxic compounds on various cell types.
    • The methods of application typically involve treating the cells with a specific concentration of Calyculin A and observing the effects .
    • The outcomes can include changes in cell viability, morphology, and other cellular parameters .
  • Inhibition of Protein Phosphatases

    • Calyculin A is used as an inhibitor of type 1 and type 2A protein Ser/Thr phosphatases of the PPP family . This can be useful in studies investigating the role of these phosphatases in various cellular processes.
    • The application involves treating cells or cellular extracts with Calyculin A .
    • The results can provide insights into the roles of these phosphatases in cellular signaling, cell cycle regulation, and other processes .
  • Blocking Calcium Influx

    • Calyculin A has been found to block serum-induced increase in intracellular calcium levels . This property is used in research to study the role of calcium in various cellular processes.
    • The method of application typically involves treating cells with Calyculin A and measuring changes in intracellular calcium levels .
    • The results can provide insights into the role of calcium in cell signaling, cell cycle regulation, and other processes .
  • Cell Cycle Regulation

    • Calyculin A has been found to prevent G1 to S phase cell cycle progression in certain cell lines . This property is used in research to study the role of protein phosphatases in cell cycle regulation.
    • The method of application typically involves treating cells with Calyculin A and measuring changes in cell cycle progression .
    • The results can provide insights into the role of protein phosphatases in cell cycle regulation .
  • Biochemical Tools

    • The enzymatic activation and deactivation processes of bioactive molecules like Calyculin A have historically been utilized as biochemical tools . This includes certain antibiotics as expression markers .
    • The method of application typically involves using Calyculin A as a tool in biochemical assays .
    • The results can provide insights into the biochemical processes being studied .
  • Enhancement of Myosin

    • Calyculin A is known to enhance myosin by inhibiting myosin-light-chain phosphatase from dephosphorylating myosin . This hyperactivation of myosin causes anaphase crane-fly spermatocyte chromosomes to accelerate poleward .
    • The method of application typically involves treating cells with Calyculin A and observing the effects on chromosome movement .
    • The results can provide insights into the role of myosin in cell division and other cellular processes .
  • Biochemical Tools

    • The enzymatic activation and deactivation processes of bioactive molecules like Calyculin A have historically been utilized as biochemical tools . This includes certain antibiotics as expression markers .
    • The method of application typically involves using Calyculin A as a tool in biochemical assays .
    • The results can provide insights into the biochemical processes being studied .

Safety And Hazards

Calyculin A is toxic if swallowed, in contact with skin, or if inhaled . It also causes skin irritation . Therefore, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

The recent studies have identified the biosynthetic gene cluster of calyculin A from the sponge–microbe association . The producer organism and the dynamic bioconversion process were also revealed . These findings suggest potential future directions in understanding the biosynthesis of marine natural products and their applications .

properties

IUPAC Name

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAWLXNLHHIHLA-YCBIHMBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H81N4O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883097
Record name Calyculin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

calyculin A

CAS RN

101932-71-2
Record name Calyculin A
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Record name Calyculin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calyculin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02860
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Record name Calyculin A
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Record name Calyculin A
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Record name CALYCULIN A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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